molecular formula C9H8FN B067775 6-fluoro-5-methyl-1H-indole CAS No. 162100-95-0

6-fluoro-5-methyl-1H-indole

Cat. No. B067775
CAS RN: 162100-95-0
M. Wt: 149.16 g/mol
InChI Key: RCLYGQSMHKSQCL-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure which incorporates both a fluoro and a methyl group. Indoles are heterocyclic compounds known for their presence in natural products and their relevance in pharmaceuticals due to their biological activity.

Synthesis Analysis

The synthesis of substituted indoles, like this compound, typically involves strategies that incorporate functional groups at specific positions on the indole nucleus. For example, the Diels-Alder cycloaddition followed by acid-catalyzed cyclization is a common method for synthesizing substituted indoles, as reported in the synthesis of related compounds (Lovel Kukuljan et al., 2016). Another approach involves the use of catalysis, such as iridium or ruthenium, to condense anilines and vicinal diols into disubstituted indoles (Matyáš Turský et al., 2010).

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity and interaction with biological targets. Single-crystal X-ray diffraction analysis often reveals the intricate details of hydrogen bonding and molecular interactions, as demonstrated in related studies (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

Indole compounds, including this compound, undergo various chemical reactions that are significant for their functionalization and application in synthesis. For instance, the presence of fluorine can influence the reactivity and electronic properties of the molecule, affecting its participation in reactions such as nucleophilic substitution (J. Ichikawa et al., 2002).

Physical Properties Analysis

The physical properties of indole derivatives, like solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the stability and packing of molecules, which are vital for understanding their physical behavior (Lihong Yao et al., 2023).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity, are determined by its functional groups and molecular structure. The electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group can influence its chemical behavior, affecting its interaction with various reagents and its role in chemical synthesis (T. N. Rao et al., 2019).

Scientific Research Applications

  • Synthesis of Indole Derivatives for HIV Treatment : A study describes the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

  • Free Radical Scavenging and DNA Cleavage Activities : Another study focuses on the synthesis of novel indole derivatives and their evaluation for free radical scavenging and DNA cleavage activity, indicating potential therapeutic applications (Jain et al., 2015).

  • Catalytic Activity in Chemical Synthesis : Research on the catalytic activity of nickel ferrite nanoparticles in the synthesis of indole-based derivatives highlights their use in chemical synthesis and potential biological activity (Rao et al., 2019).

  • Role in Serotonin Uptake Inhibition : Studies on new indole derivatives as potent and selective serotonin uptake inhibitors underline the significance of such compounds in neurological research and potential antidepressant drugs (Malleron et al., 1993).

  • Antitumor Activities : Research on the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones and their antitumor activities suggests potential applications in cancer treatment (Houxing, 2009).

  • Fluorescence Properties in Proteins : A study investigating the ionization potentials of fluoroindoles and their role in tryptophan fluorescence decay in proteins provides insights into protein structure and function (Liu et al., 2005).

  • Synthesis of Antimycobacterial and Anticancer Agents : Research on the synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents demonstrates the potential of these compounds in treating infectious diseases and cancer (Cihan-Üstündağ & Çapan, 2012).

Safety and Hazards

When handling 6-fluoro-5-methyl-1H-indole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .

Future Directions

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

6-fluoro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLYGQSMHKSQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379127
Record name 6-fluoro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162100-95-0
Record name 6-fluoro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyano-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid benzyl ester (1.54 g), acetic acid (7 mL) and water (7 mL) in ethanol (15 mL) was added 10% palladium-carbon (0.154 g) under an argon atmosphere. This reaction mixture was stirred at room temperature for 60 hours under a hydrogen atmosphere. After water was added to this reaction mixture, hydrogen was exchanged by argon. The insoluble material was removed by filtration, and this filtrate was extracted with diethyl ether. This organic layer was washed with brine, and dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=75/25) to give the title compound (0.536 g).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.154 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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